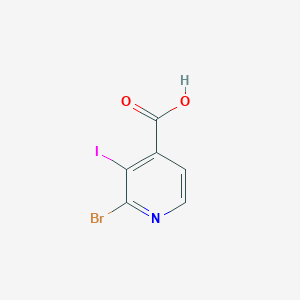

2-Bromo-3-iodo-isonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-iodopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEFUWMDAAYELU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590343 | |

| Record name | 2-Bromo-3-iodopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848243-29-8 | |

| Record name | 2-Bromo-3-iodopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-3-iodo-isonicotinic Acid: A Strategic Building Block in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the rational design of complex molecular architectures is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of therapeutic agents. Among these, 2-Bromo-3-iodo-isonicotinic acid has emerged as a highly strategic and versatile building block. Its unique di-halogenation pattern on the isonicotinic acid scaffold offers medicinal chemists a powerful tool for controlled, sequential molecular elaboration. This guide provides a comprehensive overview of its chemical properties, reactivity, and application, with a focus on its utility for researchers, scientists, and drug development professionals in the synthesis of kinase inhibitors and other biologically active molecules.[1][2] The presence of two different halogens with distinct reactivities allows for selective cross-coupling reactions, making it an invaluable intermediate in the construction of complex pharmaceutical compounds.[1]

Compound Identification and Core Properties

Precise identification is the foundation of reproducible science. The fundamental identifiers and physical properties of this compound are summarized below.

| Property | Data | Source(s) |

| CAS Number | 848243-29-8 | [2][3][4][5] |

| Molecular Formula | C₆H₃BrINO₂ | [3] |

| Molecular Weight | 327.90 g/mol | [5] |

| IUPAC Name | 2-bromo-3-iodopyridine-4-carboxylic acid | |

| Synonyms | 2-bromo-3-iodoisonicotinic acid | |

| Appearance | Solid | [6] |

| InChI Key | MCEFUWMDAAYELU-UHFFFAOYSA-N | |

| SMILES | OC(=O)c1ccnc(Br)c1I | [6] |

| Melting Point | Data not available in reviewed literature. | |

| pKa | Data not available in reviewed literature. | |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF) and aqueous base; sparingly soluble in nonpolar solvents and cold water.[7] |

Synthesis and Purification: Plausible Strategies

While this compound is commercially available, understanding its synthesis is crucial for specialized applications or scale-up. Direct, selective halogenation of the electron-deficient pyridine ring of isonicotinic acid is challenging. A more viable strategy involves a multi-step sequence starting from a more reactive precursor, such as an aminopyridine, which activates the ring for electrophilic substitution.

A plausible, albeit unconfirmed, synthetic route is proposed below. This pathway leverages known transformations in pyridine chemistry and offers a logical approach for laboratory-scale preparation.

Disclaimer: The following protocol is a hypothetical route based on established chemical principles and has not been experimentally validated from the literature reviewed. Optimization would be required.

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Methodology (Hypothetical)

-

Bromination of 2-Aminopyridine: Dissolve 2-aminopyridine in acetone. Cool the solution to 10°C and add N-bromosuccinimide (NBS) dropwise over 30 minutes. Stir for an additional 30 minutes. Remove the solvent under reduced pressure and recrystallize the residue from ethanol to yield 2-amino-5-bromopyridine.[8]

-

Iodination: Prepare a solution of 2-amino-5-bromopyridine in 2M sulfuric acid. Add potassium iodate (KIO₃) portionwise while stirring. Heat the mixture to 100°C. Add a solution of potassium iodide (KI) in water dropwise over 30 minutes. Continue stirring for 1.5 hours. After cooling, adjust the pH to 8 with ammonia to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol to obtain 2-amino-5-bromo-3-iodopyridine.[8]

-

Sandmeyer Reaction to Replace Amino Group: Convert the 2-amino-5-bromo-3-iodopyridine to the corresponding diazonium salt using sodium nitrite (NaNO₂) and hydrobromic acid (HBr) at low temperature (0-5°C). Subsequently, add this solution to a suspension of copper(I) bromide (CuBr) to replace the diazonium group with a bromine atom, yielding 2,5-dibromo-3-iodopyridine.

-

Carboxylation: Cool a solution of 2,5-dibromo-3-iodopyridine in an anhydrous ether solvent (like THF) to -78°C under an inert atmosphere. Add n-butyllithium dropwise to perform a lithium-halogen exchange, preferentially at the 5-position. Bubble dry carbon dioxide gas through the solution. Finally, quench the reaction with an acidic aqueous solution to protonate the carboxylate and yield the target acid. Note: This step is highly speculative and would require significant optimization to control regioselectivity.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to be simple, showing two signals in the aromatic region, corresponding to the two protons on the pyridine ring. These would appear as doublets due to ortho-coupling.

-

¹³C NMR: Six distinct signals are anticipated: four for the pyridine ring carbons (two of which are directly attached to halogens, shifting them significantly) and one for the carboxylic acid carbon (expected around 165-175 ppm).

-

Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of the primary functional groups:

-

A broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.

-

A sharp C=O stretch from the carboxylic acid, expected around 1700-1730 cm⁻¹.

-

C-Br and C-I stretching vibrations would appear in the fingerprint region (< 800 cm⁻¹).

-

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks of nearly equal intensity) and one iodine atom.

Chemical Reactivity and Strategic Applications

The synthetic value of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond. This allows for selective functionalization at the 3-position while leaving the 2-bromo substituent available for a subsequent, different coupling reaction.[9]

Reactivity Order: C–I > C–Br >> C–Cl[9]

This principle enables a modular approach to building complex molecules, a strategy highly prized in pharmaceutical development.

Workflow for Selective Suzuki-Miyaura Coupling

Caption: Sequential cross-coupling strategy enabled by differential halogen reactivity.

Representative Protocol: Selective Suzuki Coupling

Disclaimer: This is a general, representative protocol based on similar transformations and requires optimization for this specific substrate.

-

Vessel Preparation: To a flame-dried reaction flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Solvent and Degassing: Add a solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes.

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), to the reaction mixture under a positive pressure of inert gas.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 80-90°C) and monitor the reaction progress by TLC or LC-MS. The reaction should selectively consume the starting material to form the 3-substituted product.

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Acidify the aqueous layer with 1N HCl to precipitate the product. Filter the solid, wash with water, and purify by recrystallization or column chromatography to yield the 2-bromo-3-aryl-isonicotinic acid intermediate.

Application in the Synthesis of JAK Inhibitors

The Janus kinase (JAK) family of enzymes is a critical component of signaling pathways that regulate immune responses and cell growth.[10] Dysregulation of these pathways is implicated in numerous autoimmune diseases (like rheumatoid arthritis) and cancers.[10] Consequently, JAK inhibitors have become a major class of therapeutics.

This compound is cited as a key intermediate for the preparation of JAK inhibitors.[2][9] Its structure allows for the strategic installation of different chemical moieties at the 2- and 3-positions of the pyridine ring. This enables the rapid generation of a library of analogue compounds, which is essential for exploring structure-activity relationships (SAR) and optimizing lead compounds for potency, selectivity, and pharmacokinetic properties. While specific, publicly disclosed syntheses of approved drugs like Tofacitinib or Ruxolitinib may utilize different patented routes, the value of this building block lies in its flexibility for discovering novel inhibitors.[3][10][11][12]

Safety and Handling

As with any halogenated organic acid, appropriate safety precautions are mandatory.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

-

Hazards: The compound is a potential skin, eye, and respiratory irritant. Avoid inhalation of dust and direct contact with skin and eyes.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry place. Refrigerated storage is recommended for long-term stability.

Conclusion

This compound represents a prime example of a "synthesis-enabling" molecule. Its pre-defined, differentially reactive handles provide a predictable and powerful platform for the assembly of complex, biologically relevant structures. While a detailed, published synthesis and complete characterization data remain to be consolidated in the literature, its commercial availability and the clear strategic advantage offered by its structure ensure its continued importance. For medicinal chemists engaged in the design of next-generation kinase inhibitors and other targeted therapies, this compound is a valuable and indispensable tool for accelerating the drug discovery process.

References

-

Efficient method for the preparation of tofacitinib citrate. Google Patents.

-

G. A. B. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Published 2016-08-09.

-

This compound. MySkinRecipes.

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.

-

This compound | 848243-29-8. ChemicalBook. Accessed 2025-01-27.

-

Preparation method of tofacitinib citrate. Google Patents.

-

This compound | CAS No- 848243-29-8. Simson Pharma Limited.

-

Isonicotinic acid | 55-22-1. ChemicalBook.

-

Efficient method for the preparation of tofacitinib citrate. Justia Patents. Published 2017-11-28.

-

Process for the preparation of tofacitinib and intermediates thereof. Google Patents.

-

This compound AldrichCPR 848243-29-8. Sigma-Aldrich.

-

This compound | CAS#:848243-29-8. Chemsrc. Accessed 2025-09-01.

-

Tofacitinib synthesis. UNL.

-

Processes for preparing intermediates for the synthesis of a jak inhibitor. Google Patents.

-

Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI.

-

This compound | CAS 848243-29-8. SCBT.

-

This compound | 848243-29-8. Sigma-Aldrich.

Sources

- 1. US9670160B2 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]

- 2. This compound | 848243-29-8 [chemicalbook.com]

- 3. research.unl.pt [research.unl.pt]

- 4. This compound | CAS#:848243-29-8 | Chemsrc [chemsrc.com]

- 5. scbt.com [scbt.com]

- 6. EP4086245A1 - Processes for preparing intermediates for the synthesis of a jak inhibitor - Google Patents [patents.google.com]

- 7. Isonicotinic acid | 55-22-1 [chemicalbook.com]

- 8. ijssst.info [ijssst.info]

- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]

- 12. CN105884781B - Preparation method of tofacitinib citrate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-iodo-isonicotinic acid

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route for 2-Bromo-3-iodo-isonicotinic acid, a key intermediate in the development of novel pharmaceutical compounds.[1] Recognizing the absence of a standardized, publicly available protocol, this document outlines a well-reasoned, two-step synthetic strategy commencing with the regioselective bromination of isonicotinic acid, followed by a directed iodination of the resulting 2-bromo-isonicotinic acid. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and critical safety considerations. The methodologies presented are grounded in established principles of heterocyclic chemistry and halogenation reactions, providing a robust framework for the successful synthesis of this valuable building block.

Introduction: The Significance of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents.[2] The strategic placement of multiple substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. Specifically, halogenated pyridines serve as versatile intermediates, enabling a wide array of cross-coupling reactions to build molecular complexity. This compound, with its distinct arrangement of a bromine atom, an iodine atom, and a carboxylic acid group, presents a unique platform for the synthesis of novel kinase inhibitors and other biologically active molecules.[1] The differential reactivity of the C-Br and C-I bonds allows for selective and sequential functionalization, making it a highly sought-after building block in drug discovery programs.

This guide aims to provide a comprehensive and practical approach to the synthesis of this compound, addressing the current lack of a detailed, publicly accessible protocol.

Strategic Approach to the Synthesis

The synthesis of this compound from readily available starting materials necessitates a carefully planned, multi-step approach. Direct, one-pot di-halogenation of isonicotinic acid is unlikely to be selective and would likely result in a mixture of difficult-to-separate products. Therefore, a sequential halogenation strategy is proposed.

Retrosynthetic Analysis

A plausible retrosynthetic analysis points towards a two-step sequence starting from isonicotinic acid:

-

Step 1: Regioselective Bromination. The initial step involves the introduction of a bromine atom at the 2-position of the isonicotinic acid ring.

-

Step 2: Directed Iodination. The subsequent step focuses on the introduction of an iodine atom at the 3-position of the 2-bromo-isonicotinic acid intermediate.

This stepwise approach allows for greater control over the regioselectivity of each halogenation step.

Key Mechanistic Considerations

The pyridine ring is inherently electron-deficient, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. The nitrogen atom deactivates the ring, particularly at the 2-, 4-, and 6-positions. The carboxylic acid group is also a deactivating group. These electronic factors must be carefully considered when selecting halogenating agents and reaction conditions.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the proposed synthesis of this compound.

Step 1: Synthesis of 2-Bromo-isonicotinic acid

This protocol is adapted from established procedures for the bromination of substituted isonicotinic acids. The reaction proceeds via an electrophilic aromatic substitution mechanism, with N-Bromosuccinimide (NBS) serving as the bromine source.

Reaction Scheme:

Caption: Bromination of Isonicotinic Acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Isonicotinic acid | 123.11 | 10.0 g | 0.0812 |

| N-Bromosuccinimide (NBS) | 177.98 | 15.9 g | 0.0893 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

| Sodium thiosulfate | 158.11 | - | - |

| Sodium bicarbonate | 84.01 | - | - |

| Ethyl acetate | 88.11 | - | - |

| Brine | - | - | - |

| Anhydrous sodium sulfate | 142.04 | - | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isonicotinic acid (10.0 g, 0.0812 mol) in glacial acetic acid (100 mL).

-

To the stirred solution, add N-bromosuccinimide (15.9 g, 0.0893 mol, 1.1 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain stirring for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-bromo-isonicotinic acid as a solid.

Characterization:

The identity and purity of the synthesized 2-bromo-isonicotinic acid should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of this compound

The iodination of the electron-deficient 2-bromo-isonicotinic acid at the 3-position is a challenging transformation. The following protocol is a proposed method based on the use of N-iodosuccinimide (NIS) in the presence of a strong acid catalyst, which can activate the NIS and promote electrophilic iodination.

Reaction Scheme:

Caption: Iodination of 2-Bromo-isonicotinic Acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromo-isonicotinic acid | 202.00 | 5.0 g | 0.0248 |

| N-Iodosuccinimide (NIS) | 224.98 | 6.1 g | 0.0272 |

| Trifluoroacetic acid | 114.02 | 50 mL | - |

| Sodium thiosulfate | 158.11 | - | - |

| Sodium bicarbonate | 84.01 | - | - |

| Dichloromethane | 84.93 | - | - |

| Brine | - | - | - |

| Anhydrous sodium sulfate | 142.04 | - | - |

Procedure:

-

In a 100 mL round-bottom flask protected from light and equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-isonicotinic acid (5.0 g, 0.0248 mol) in trifluoroacetic acid (50 mL).

-

To the stirred solution, add N-iodosuccinimide (6.1 g, 0.0272 mol, 1.1 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 24-48 hours. The reaction should be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture into ice-water (200 mL).

-

Quench any unreacted NIS by the slow addition of a saturated aqueous solution of sodium thiosulfate.

-

Neutralize the acid by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.

Characterization:

The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Alternative Synthetic Strategies and Troubleshooting

The proposed iodination step is based on established principles but may require optimization. If the reaction proves to be low-yielding or unsuccessful, several alternative strategies can be considered:

-

Protection of the Carboxylic Acid: The deactivating effect of the carboxylic acid group could be mitigated by converting it to an ester (e.g., methyl or ethyl ester) prior to the iodination step. The ester can then be hydrolyzed back to the carboxylic acid after successful iodination.

-

Directed Ortho-Metalation: This powerful technique involves deprotonation at the 3-position using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with an iodine source (e.g., I₂). This would likely require protection of the carboxylic acid group.

-

Sandmeyer Reaction: An alternative route would involve the synthesis of 2-bromo-3-amino-isonicotinic acid. The amino group could then be converted to a diazonium salt and subsequently displaced by iodide using potassium iodide.[3][4] This multi-step approach, while longer, can offer high regioselectivity.

-

Pyridine N-Oxide Chemistry: Activation of the pyridine ring through N-oxidation could be explored. The N-oxide directs electrophilic substitution to the 4-position, but subsequent functionalization and deoxygenation could potentially lead to the desired product, although this would be a more complex route.[5][6]

Troubleshooting:

-

Low Yields in Bromination: Incomplete reaction can be addressed by increasing the reaction time or temperature, or by using a slight excess of NBS. Purification by column chromatography may be necessary if recrystallization is not effective.

-

Low Yields in Iodination: If the proposed NIS/TFA method is not efficient, screening other acid catalysts (e.g., sulfuric acid) or using a combination of iodine and an oxidizing agent (e.g., H₂O₂, periodic acid) could be beneficial.[7][8] The alternative strategies mentioned above should also be considered.

Safety Considerations

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS): These reagents are irritants and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

-

Glacial Acetic Acid and Trifluoroacetic Acid: These are corrosive acids. Handle with extreme care and avoid inhalation of vapors.

-

Halogenated Organic Compounds: The product and intermediates are halogenated organic compounds and should be handled with caution as their toxicological properties may not be fully known.

-

Quenching and Neutralization: The quenching of excess halogens with sodium thiosulfate and the neutralization of acids with sodium bicarbonate are exothermic reactions and should be performed slowly and with cooling.

Conclusion

This technical guide provides a detailed and scientifically grounded synthetic pathway for this compound. While the proposed two-step synthesis of bromination followed by iodination represents a logical and feasible approach, the successful implementation of the challenging iodination step may require careful optimization and consideration of the alternative strategies outlined. The information presented herein is intended to serve as a valuable resource for researchers and chemists, enabling the synthesis of this important building block for the advancement of pharmaceutical research and development.

References

- Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. (n.d.).

- Electrochemical oxidative iodination of imidazo[1,2-a]pyridines using NaI as iodine source. (2020). Taylor & Francis Online.

- N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. (n.d.). BenchChem.

- The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (2015).

- Magnesiation of Pyridine N-Oxides via Iodine or Bromine−Magnesium Exchange: A Useful Tool for Functionalizing Pyridine N-Oxides. (2011).

- Halogenation of the 3-position of pyridines through Zincke imine intermedi

- An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyridine

- Pyridine N-oxide derivatives. (n.d.). Organic Chemistry Portal.

- N-Iodosuccinimide. (n.d.). Wikipedia.

- The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (2015).

- Iodine(I) and Silver(I) Complexes Incorporating 3-Substituted Pyridines. (2023). ACS Omega.

- A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens. (2015). Journal of the American Chemical Society.

- Iodination Using N-Iodosuccinimide (NIS). (n.d.). Common Organic Chemistry.

- Iodination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.

- Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. (2025).

- Recent trends in the chemistry of Sandmeyer reaction: a review. (2018). PMC - NIH.

- I2 and Electrophilic I+ reagents. (n.d.). Wordpress.

- Sandmeyer reaction. (n.d.). Wikipedia.

- Iodine(I) and Silver(I) Complexes Incorporating 3-Substituted Pyridines. (2023).

- A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. (2025).

- Synthesis of N-iodosuccinimide and its application in H2SO4 as efficient iodination reagent for deactivated arom

- The Sandmeyer Reactions. (n.d.). Chad's Prep®.

- This compound. (n.d.). MySkinRecipes.

- Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal.

- Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (2022). MDPI.

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.

- Pyridine N-Oxides. (2012). Baran Lab.

- SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.).

- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi

- Pyridine-N-oxide. (n.d.). Wikipedia.

- Halogenation of the 3-position of pyridines through Zincke imine intermedi

- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info.

- Iodination of carboxylic acid and related compounds: Aliphatic compound iodination reactions (5)

- Metal-Free Directed ortho C-H Iodination: Synthesis of 2 '-Iodobiaryl-2-carbonitriles. (n.d.).

- Recent trends in the chemistry of pyridine N-oxides. (n.d.).

- †Electronic Supplementary Information (ESI). (n.d.). The Royal Society of Chemistry.

- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022). PMC - NIH.

- Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds: Aromatic compound iodination reactions (3)

- Decarboxylative Halogenation of Organic Compounds. (n.d.). PMC - NIH.

- Iodin

- Synthesis of 3-(Dialkylamino)-4-halofuro[3,4-c]pyridin-1(3H)-ones. (n.d.).

- 26.4: Synthesis of Amino Acids. (2022). Chemistry LibreTexts.

- 2-Bromoisonicotinic acid | C6H4BrNO2 | CID 222701. (n.d.). PubChem - NIH.

Sources

- 1. This compound [myskinrecipes.com]

- 2. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyridine N-oxide [organic-chemistry.org]

- 7. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]

A Technical Guide to Determining the Aqueous Solubility of 2-Bromo-3-iodo-isonicotinic Acid

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for determining the thermodynamic aqueous solubility of the novel compound 2-Bromo-3-iodo-isonicotinic acid. Given the absence of extensive public data on this specific molecule[1][2][3][4][5], this document serves as a methodological blueprint, grounded in established scientific principles and regulatory guidelines. By treating the topic compound as a case study, we will detail the theoretical considerations, a robust experimental protocol, and the necessary analytical quantification methods required for generating high-quality, reliable solubility data.

Theoretical Assessment of Solubility

The solubility of this compound is governed by the interplay of its constituent chemical moieties: the isonicotinic acid backbone and the halogen substituents. A predictive analysis of its behavior in aqueous media is critical for experimental design.

The Isonicotinic Acid Backbone

Isonicotinic acid (pyridine-4-carboxylic acid) itself is moderately soluble in water, with a reported solubility of approximately 0.52 g/100 mL at 20°C.[6] Its solubility is influenced by the capacity for hydrogen bonding via the carboxylic acid group and the pyridine nitrogen, as well as its amphoteric nature.[7] The compound's pKa of ~4.96 indicates that its solubility is pH-dependent; it will be more soluble in basic conditions where the carboxylic acid is deprotonated to the more polar carboxylate form.[6][7]

Influence of Halogen Substituents (Bromo and Iodo)

The introduction of bromo and iodo substituents onto the pyridine ring is expected to significantly decrease aqueous solubility. This is due to several factors:

-

Increased Molecular Weight and Size: The heavy bromine and iodine atoms substantially increase the molecular weight to 327.9 g/mol , which generally correlates with lower solubility.[3]

-

Increased Lipophilicity: Halogens increase the lipophilicity (fat-solubility) of aromatic compounds.[8] The large, polarizable electron clouds of bromine and especially iodine contribute to stronger van der Waals interactions, which can favor the solid state over dissolution in water.[9][10]

-

Reduced Hydrogen Bonding: The substituents at the 2 and 3 positions may sterically hinder the pyridine nitrogen and the carboxylic acid group, potentially interfering with their ability to form hydrogen bonds with water molecules.

Based on these factors, this compound is predicted to be a poorly soluble compound in aqueous media. This prediction necessitates the use of a highly sensitive and accurate method for solubility determination.

Experimental Protocol: Thermodynamic Solubility Determination

The "gold standard" for determining the equilibrium or thermodynamic solubility of a pure, crystalline compound is the shake-flask method .[11][12] This method is recommended by regulatory bodies like the Organisation for an Economic Co-operation and Development (OECD) under guideline 105 and is considered the most reliable approach.[13][14][15][16] The objective is to create a saturated solution at a constant temperature, allowing the system to reach equilibrium between the undissolved solid and the dissolved solute.[17]

Mandatory Pre-Analysis

Before beginning the definitive experiment, it is crucial to have preliminary information about the test substance, including its structural formula, dissociation constant (pKa), and stability in water.[13][15] A preliminary test is also advised to estimate the approximate solubility and the time required to reach equilibrium.[15]

Step-by-Step Shake-Flask Protocol

-

Preparation of Media: Prepare the desired aqueous media (e.g., purified water, phosphate-buffered saline pH 7.4). Ensure the pH is accurately measured and recorded.

-

Addition of Excess Solid: Add an excess amount of solid this compound to a series of flasks or vials containing a known volume of the test medium. It is critical to add enough solid to ensure a suspension remains after equilibrium is reached, but not so much that it alters the properties of the medium.[11]

-

Equilibration: Seal the flasks and place them in a temperature-controlled shaker or agitator. The test should preferably be run at a constant temperature, such as 25 °C.[18] The system must be agitated for a sufficient period to reach equilibrium. For poorly soluble compounds, this may require 24 hours or longer.[12][18] It is advisable to sample at multiple time points (e.g., 24h, 48h) to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid artificially high results. High-speed centrifugation or filtration using low-binding filter plates (e.g., Millipore Multiscreen solubility filter plates) are common methods.[14][18]

-

Sample Preparation for Analysis: Carefully collect the clear supernatant (the saturated solution). Dilute the sample as necessary with the mobile phase to fall within the linear range of the analytical method's calibration curve.

Analytical Quantification: HPLC-UV

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for quantifying the concentration of organic acids in solution.[19][20][21] It offers the necessary sensitivity and specificity for this application.[22][23]

HPLC-UV Method Parameters (Example)

-

Column: C18 reverse-phase column (e.g., 250mm x 4.6mm, 5µm).

-

Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 50 mM potassium phosphate, pH adjusted to 2.8 with phosphoric acid) and an organic solvent like acetonitrile.[23]

-

Detection: UV detector set to an appropriate wavelength (e.g., 210 nm for the carboxyl group, or a higher wavelength if the aromatic system provides a stronger signal).[19][23]

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Temperature: 25-40°C.[23]

Method Validation and Calibration

The analytical method must be validated for linearity, accuracy, and precision.[19][20] A calibration curve must be prepared using known concentrations of this compound. This is achieved by creating a stock solution in a suitable organic solvent (like DMSO or methanol) and performing serial dilutions into the mobile phase.[12][24] The peak area from the HPLC chromatogram of the experimental samples is then used to determine the concentration by interpolating from the linear regression of the calibration curve.

Data Presentation and Interpretation

The final solubility data should be presented clearly and concisely. All experimental conditions must be reported to ensure reproducibility.

Table 1: Thermodynamic Solubility of this compound at 25°C

| Medium | pH (Final) | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Mean Solubility (µg/mL) | Std. Dev. |

| Purified Water | 3.5 | Data | Data | Data | Data | Data |

| PBS | 7.4 | Data | Data | Data | Data | Data |

(This table is a template for reporting experimentally determined data.)

The results should be interpreted in the context of the theoretical assessment. The expected low solubility in purified water and potentially higher solubility at neutral pH (if the pKa is in the appropriate range) should be discussed.

Visualizations

Visual aids are essential for understanding the experimental workflow and the relationships between molecular structure and physical properties.

References

-

Situ Biosciences. OECD 105 - Water Solubility. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

Government of Canada. New Substances Notification. [Link]

-

Longdom Publishing. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

Semantic Scholar. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]

-

Young In Chromass. Analysis of Organic Acids in Beverages by HPLC with UV Detection. [Link]

-

SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note. [Link]

-

ResearchGate. Validation of UV-HPLC method for simultaneous quantification of organic acids in disinfectants for haemodialysis machines. [Link]

-

Solubility of Things. Isonicotinic acid. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

PCBIS. Thermodynamic solubility. [Link]

-

MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]

-

Bienta. Shake-Flask Solubility Assay. [Link]

-

Wikipedia. Isonicotinamide. [Link]

-

R&D Chemicals. Isonicotinic Acid. [Link]

-

Scribd. Isonicotinic Acid pKa Study. [Link]

-

Semantic Scholar. Isonicotinic Acids. [Link]

-

ResearchGate. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. [Link]

-

PubChem. Isonicotinic Acid. [Link]

-

ResearchGate. Solubility of Isonicotinic Acid in 4-Methylpyridine + Water from (287.65 to 361.15) K. [Link]

-

ResearchGate. Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. [Link]

-

ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

-

ResearchGate. pKa values of the nicotinamide, isoniazid, and pyridoxine hydrochloride were determined. [Link]

-

PubMed Central. Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

Stack Exchange. Why, out of the main halogens, is bromine the most soluble in water?. [Link]

-

OUCI. Thermochemical properties and phase behavior of halogenated polycyclic aromatic hydrocarbons. [Link]

-

ResearchGate. Effect of bromine substituent on optical properties of aryl compounds. [Link]

-

ResearchGate. Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures. [Link]

-

PubMed. Effect of bromide and iodide ions on the formation and speciation of disinfection byproducts during chlorination. [Link]

-

PubMed Central. Synthesis of N-Bromo and N-Iodo Imides: A Rapid Redox-Neutral and Bench Stable Process. [Link]

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. [Link]

Sources

- 1. This compound | 848243-29-8 [sigmaaldrich.com]

- 2. This compound | 848243-29-8 [chemicalbook.com]

- 3. This compound | 848243-29-8 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound | CAS: 848243-29-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. Isonicotinic Acid [drugfuture.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 14. filab.fr [filab.fr]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 18. enamine.net [enamine.net]

- 19. longdom.org [longdom.org]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. keidy.com.tw [keidy.com.tw]

- 22. scioninstruments.com [scioninstruments.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

"2-Bromo-3-iodo-isonicotinic acid molecular weight"

An In-depth Technical Guide to 2-Bromo-3-iodo-isonicotinic Acid: A Core Moiety for Advanced Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of this compound, a halogenated pyridine derivative of significant interest to the pharmaceutical and life sciences sectors. We delve into its fundamental physicochemical properties, including its molecular weight of 327.90 g/mol , and provide a framework for its synthesis, purification, and analytical characterization. The core of this guide focuses on the compound's strategic application as a versatile chemical building block in medicinal chemistry, particularly in the development of targeted therapeutics such as Janus Kinase (JAK) inhibitors for autoimmune diseases and cancer[1]. Detailed protocols for safe handling, storage, and quality control are also presented to ensure reliable and safe utilization in a research and development setting.

Introduction: The Strategic Value of Halogenated Pyridines in Medicinal Chemistry

Halogenated heterocycles are foundational scaffolds in modern drug discovery. The introduction of halogen atoms—such as bromine and iodine—onto a core structure like isonicotinic acid is a deliberate strategy to modulate a molecule's pharmacological profile. Halogens can influence lipophilicity, metabolic stability, and binding affinity through steric and electronic effects.

Notably, bromine and iodine can participate in halogen bonding, a non-covalent interaction with protein targets that can significantly enhance binding potency and selectivity. Furthermore, they serve as versatile synthetic handles for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the elaboration of complex molecular architectures. This compound embodies this potential, offering two distinct and orthogonally reactive sites for molecular diversification, making it a high-value intermediate for constructing novel therapeutic agents[].

Physicochemical and Structural Properties

This compound is a solid at room temperature, characterized by the following properties. Its structure combines a polar carboxylic acid group with a heavily halogenated, and thus more lipophilic, pyridine ring, giving it unique solubility characteristics that must be considered in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrINO₂ | [3][4][5][6] |

| Molecular Weight | 327.90 g/mol | [3][5][6][7][8] |

| CAS Number | 848243-29-8 | [3][7][9] |

| IUPAC Name | 2-Bromo-3-iodopyridine-4-carboxylic acid | |

| Melting Point | 214-215 °C | [8] |

| Boiling Point | 484.3 °C at 760 mmHg (Predicted) | [8] |

| Purity | ≥95% (Commercially available) | [4][9][10] |

| InChI Key | MCEFUWMDAAYELU-UHFFFAOYSA-N | [5][9][10] |

Synthesis and Quality Control Workflow

While this compound is commercially available, often through custom synthesis, understanding its synthesis is crucial for process development and impurity profiling. A plausible synthetic approach involves the regioselective halogenation of a suitable isonicotinic acid precursor.

Proposed Synthetic Protocol

The following protocol is a representative, logical approach. The causality for this multi-step process lies in the need to control the regiochemistry of halogenation on the electron-deficient pyridine ring, which is often challenging.

-

Starting Material: Begin with 2-Bromo-isonicotinic acid.

-

Directed Lithiation: Dissolve 2-Bromo-isonicotinic acid in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon) and cool to -78 °C.

-

Deprotonation: Slowly add a strong base such as lithium diisopropylamide (LDA). The LDA will selectively deprotonate the C3 position, which is activated by the adjacent bromine and the directing carboxylic acid group.

-

Iodination: Quench the resulting anion with an electrophilic iodine source, such as molecular iodine (I₂) dissolved in THF.

-

Aqueous Work-up: After the reaction is complete (monitored by Thin Layer Chromatography), quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Acidify the aqueous layer with HCl to protonate the carboxylic acid and extract the product into an organic solvent like ethyl acetate.

-

Purification: Purify the crude product via recrystallization or column chromatography to achieve the desired purity (>95%).

Purification and Self-Validating Quality Control

A robust workflow is essential to validate the identity, purity, and integrity of each batch.

-

Initial Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) with a UV detector to determine the purity profile and identify any residual starting materials or by-products.

-

Structural Confirmation: Employ Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the chemical structure unequivocally.

-

Final Quality Check: Perform a final melting point analysis. A sharp melting range close to the literature value (214-215 °C) is a good indicator of high purity.[8]

-

Documentation: Issue a Certificate of Analysis (CoA) that consolidates all analytical data, confirming the batch meets specifications.[11]

Caption: High-level workflow for the synthesis and quality control of the target compound.

Spectroscopic and Analytical Characterization

Confirming the identity of this compound relies on a combination of modern analytical techniques.

-

¹H NMR Spectroscopy: The spectrum will show two distinct signals in the aromatic region (typically 7.0-9.0 ppm), corresponding to the two protons on the pyridine ring. The integration and coupling patterns will be consistent with the substitution pattern.

-

¹³C NMR Spectroscopy: The spectrum will display six signals, one for each carbon atom in the molecule, including the carboxyl carbon (typically >160 ppm).

-

Mass Spectrometry (MS): The mass spectrum is particularly informative. It will show a molecular ion peak (M+) corresponding to the molecular weight. Critically, the isotopic pattern will be characteristic of a molecule containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) and one iodine atom (monoisotopic ¹²⁷I).

-

Infrared (IR) Spectroscopy: Key stretches will include a broad O-H band (from the carboxylic acid, ~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and bands corresponding to the C=C and C=N bonds of the aromatic ring.

Caption: Standard analytical workflow for structural and purity validation.

Core Applications in Drug Discovery

The primary value of this compound is as a highly functionalized intermediate for the synthesis of complex pharmaceutical agents.

Key Building Block for Janus Kinase (JAK) Inhibitors

One of its most notable applications is in the synthesis of Janus Kinase (JAK) inhibitors, which are critical therapeutic agents for treating autoimmune diseases (like rheumatoid arthritis) and certain cancers.[1] The isonicotinic acid core acts as a stable scaffold that can be oriented within the ATP-binding site of the kinase. The bromine and iodine atoms serve as orthogonal points for diversification using metal-catalyzed cross-coupling reactions. For instance, a Suzuki coupling at the bromine position and a Sonogashira coupling at the iodine position would allow for the sequential and controlled introduction of different aryl or alkyl groups to optimize potency, selectivity, and pharmacokinetic properties.

Sources

- 1. This compound | 848243-29-8 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound [allbiopharm.com]

- 5. This compound | CAS: 848243-29-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. capotchem.com [capotchem.com]

- 7. This compound - CAS:848243-29-8 - Sunway Pharm Ltd [3wpharm.com]

- 8. This compound | CAS#:848243-29-8 | Chemsrc [chemsrc.com]

- 9. This compound | 848243-29-8 [sigmaaldrich.com]

- 10. This compound | 848243-29-8 [sigmaaldrich.com]

- 11. This compound | 848243-29-8 [sigmaaldrich.com]

An In-depth Technical Guide to the Safe Handling and Application of 2-Bromo-3-iodo-isonicotinic Acid

This guide provides a comprehensive overview of the chemical properties, potential hazards, and safe handling protocols for 2-Bromo-3-iodo-isonicotinic acid. It is intended for researchers, scientists, and drug development professionals who may utilize this compound in their work. By synthesizing available data with established principles of laboratory safety, this document aims to foster a proactive safety culture when working with this and structurally related potent chemical agents.

Introduction: A Key Intermediate in Modern Drug Discovery

This compound (CAS No. 848243-29-8) is a halogenated pyridine carboxylic acid that has emerged as a valuable intermediate in medicinal chemistry and pharmaceutical development.[1][2] Its utility is particularly noted in the synthesis of Janus kinase (JAK) inhibitors, which are a class of therapeutic agents for autoimmune diseases and cancer. The unique arrangement of the bromo, iodo, and carboxylic acid functional groups on the pyridine ring provides multiple reaction sites for diversification and the construction of complex molecular architectures.

However, the very features that make this molecule a versatile synthetic building block also necessitate a thorough understanding of its potential reactivity and associated hazards. This guide will delve into the known safety profile, extrapolate potential risks based on its structural components, and provide actionable protocols for its safe handling, storage, and disposal.

Chemical and Physical Properties

A clear understanding of the fundamental properties of a chemical is the first step in a robust safety assessment.

| Property | Value | Source(s) |

| CAS Number | 848243-29-8 | [1] |

| Molecular Formula | C₆H₃BrINO₂ | [1] |

| Molecular Weight | 327.90 g/mol | [1] |

| Appearance | Solid (form may vary) | N/A |

| Purity | Typically ≥95% | [3] |

| Storage Temperature | Refrigerated | [3] |

Hazard Identification and Toxicological Profile

Summary of Known Hazards (from Safety Data Sheets):

-

Skin Irritation: Causes skin irritation.

-

Serious Eye Damage: Causes serious eye irritation/damage.

-

Respiratory Irritation: May cause respiratory irritation.

-

Allergic Skin Reaction: May cause an allergic skin reaction.

Inferred Toxicological Profile:

The toxicological profile of the parent compound, pyridine, indicates that chronic exposure can lead to damage of the liver, kidneys, and central nervous system.[4] Acute inhalation can cause irritation to the respiratory system, headaches, nausea, and dizziness.[4] While the acute toxicity of pyridine itself is considered low, the introduction of halogen atoms (bromine and iodine) can significantly alter the toxicological properties of a molecule. Halogenated aromatic compounds can exhibit increased persistence in the environment and may have different metabolic pathways and toxicological endpoints. Therefore, This compound should be handled as a potent compound with unknown long-term health effects.

Due to the lack of specific data, it is prudent to assume that this compound may have a low Occupational Exposure Limit (OEL). Best practices for handling potent APIs should be followed at all times.[5][6]

Reactivity and Stability Profile

The reactivity of this compound is dictated by its three key functional groups. Understanding these reactivities is crucial for preventing unintended reactions and ensuring safe experimental design.

-

Pyridine Ring: The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing carboxylic acid group, makes it susceptible to nucleophilic attack.

-

Bromo and Iodo Substituents: The carbon-bromine and carbon-iodine bonds are key sites for reactivity. The bromine at the 2-position is particularly activated towards nucleophilic aromatic substitution and is a common site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[7][8][9] The iodine at the 3-position can also participate in similar coupling reactions, often with different reactivity profiles, allowing for sequential, site-selective modifications.

-

Carboxylic Acid Group: This group can undergo typical acid-base reactions. It will react with bases to form salts. Under certain conditions, particularly at elevated temperatures, pyridine carboxylic acids can undergo decarboxylation, which may lead to a rapid evolution of carbon dioxide gas and a potential pressure build-up in a closed system.[10][11]

Incompatible Materials:

-

Strong Oxidizing Agents: May lead to vigorous or explosive reactions.

-

Strong Bases: Will react with the carboxylic acid in an exothermic neutralization reaction. Strong bases could also potentially promote elimination or other side reactions involving the halogen substituents.

-

Strong Acids: While the pyridine nitrogen is weakly basic, strong acids could lead to protonation and changes in reactivity.

-

Reducing Agents: May react with the halogenated ring.

Hazardous Decomposition Products:

Under fire conditions, thermal decomposition is expected to produce hazardous gases including:

-

Carbon monoxide (CO) and Carbon dioxide (CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen bromide (HBr)

-

Hydrogen iodide (HI)

Safe Handling and Engineering Controls

Given the potent nature of this compound, a multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory. The open handling of this powdered substance is strongly discouraged.[5]

Engineering Controls: The First Line of Defense

Primary containment is essential to prevent operator exposure and cross-contamination.[5][6]

-

Weighing and Dispensing: All weighing and handling of the solid compound must be performed in a containment device such as a ventilated balance enclosure, a fume hood with proven containment performance, or, ideally, a glovebox isolator.[12][13][14]

-

Chemical Reactions: All reactions involving this compound should be conducted within a certified chemical fume hood. The fume hood sash should be kept as low as possible during operations.

Caption: Hierarchy of Controls for Handling Potent Compounds.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It should be selected based on a thorough risk assessment.

-

Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Double-gloving is recommended when handling the solid or concentrated solutions.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashes or powder aerosolization.

-

Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of exposure, a chemically resistant apron or disposable coveralls should be used.

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Experimental Protocols: A Step-by-Step Approach to Safety

The following protocols provide a framework for the safe handling of this compound in a research setting.

Protocol for Weighing and Solution Preparation

-

Preparation: Don all required PPE. Ensure the ventilated balance enclosure or fume hood is functioning correctly.

-

Containment: Place all necessary equipment (weighing paper, spatula, vial, solvent) inside the containment area before introducing the compound.

-

Weighing: Carefully weigh the desired amount of this compound. Use a spatula to gently transfer the solid, minimizing any dust creation.

-

Dissolution: Add the solvent to the vial containing the weighed solid while still inside the containment device. Cap the vial securely.

-

Decontamination: Carefully wipe down the spatula and any surfaces with a suitable solvent (e.g., ethanol) and dispose of the wipes as hazardous waste.

-

Transport: Transport the sealed vial to the reaction fume hood.

Caption: Workflow for Safe Weighing and Solution Preparation.

Emergency Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed container for hazardous waste disposal.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials. Refrigeration is recommended.[3] The storage area should be clearly marked with the appropriate hazard warnings.

-

Disposal: All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

This compound is a valuable tool for chemical synthesis, but its potential hazards demand a high level of respect and caution. By implementing robust engineering controls, adhering to strict handling protocols, and utilizing appropriate personal protective equipment, researchers can safely harness the synthetic potential of this compound. A proactive and informed approach to safety is paramount when working with potent, novel chemical entities.

References

-

2-Bromopyridine - Wikipedia. Wikipedia. [Link]

-

Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative. Taylor & Francis Online. (2009-10-16). [Link]

-

Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Science Publishing. [Link]

-

Best Practices For Handling Potent APIs. Outsourced Pharma. (2015-07-07). [Link]

-

Handling of high potency drugs: process and containment. WIT Press. [Link]

-

Bulk Powder Containment: Key Factors for High Potency Handling and Processing. Flow Sciences. (2020-03-13). [Link]

-

Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. (2025-08-06). [Link]

-

Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. ILC Dover. [Link]

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]

-

This compound. MySkinRecipes. [Link]

-

The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins Scientific. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 848243-29-8 [sigmaaldrich.com]

- 4. Pyridine-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]

- 5. Best Practices For Handling Potent APIs [outsourcedpharma.com]

- 6. ilcdover.com [ilcdover.com]

- 7. 2-Bromopyridine - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. witpress.com [witpress.com]

- 13. flowsciences.com [flowsciences.com]

- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-3-iodo-isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Bromo-3-iodo-isonicotinic acid is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a bromine and an iodine atom on the pyridine ring, offers a versatile scaffold for the synthesis of complex molecules, particularly as an intermediate for kinase inhibitors and other biologically active compounds.[1] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, including its structural features, solubility, acidity, and spectral characteristics. Furthermore, it delves into the underlying principles governing these properties and outlines detailed experimental protocols for their determination, offering a valuable resource for researchers working with this and related compounds.

Introduction: A Scaffold of Potential

The strategic placement of multiple, differentially reactive halogens on a core heterocyclic structure is a powerful tool in modern synthetic chemistry. This compound (Figure 1) epitomizes this design, offering orthogonal sites for selective functionalization. This dihalogenated isonicotinic acid derivative serves as a key building block in the construction of complex molecular architectures, finding potential applications in the development of therapeutic agents for autoimmune diseases and cancer.[1] Understanding its fundamental physical and chemical properties is paramount for its effective utilization in synthesis, process development, and the rational design of new chemical entities.

Molecular Structure and Core Physical Properties

The foundational properties of this compound are dictated by its molecular structure, which combines the aromaticity of the pyridine ring with the electronic and steric effects of the bromo, iodo, and carboxylic acid substituents.

Structural and Molecular Data

A summary of the key structural and molecular data for this compound is presented in Table 1.

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| Synonyms | 2-bromo-3-iodopyridine-4-carboxylic acid | |

| CAS Number | 848243-29-8 | [2] |

| Molecular Formula | C₆H₃BrINO₂ | [2] |

| Molecular Weight | 327.90 g/mol | [2] |

| Appearance | Predicted to be a solid at room temperature | Inferred |

| Purity | Typically available at ≥95% |

Melting Point: A Measure of Crystal Lattice Energy

A standard and reliable method for determining the melting point of a solid organic compound is the capillary melting point technique.

Diagram of Experimental Workflow: Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of approximately 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated, and the temperature is monitored closely. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) for a more accurate measurement.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the compound.

Solubility Profile: Guiding Solvent Selection

The solubility of this compound is a critical parameter for its use in synthesis and for its formulation in biological assays. Due to the presence of the polar carboxylic acid group, it is expected to have some solubility in polar protic solvents, particularly with heating. The pyridine nitrogen can also act as a hydrogen bond acceptor. Conversely, the bromo and iodo substituents, along with the aromatic ring, contribute to its lipophilicity, suggesting solubility in some polar aprotic organic solvents.

Predicted Solubility:

-

Water: Sparingly soluble in cold water, with increased solubility in hot water and at basic pH due to the formation of the carboxylate salt.

-

Alcohols (Methanol, Ethanol): Likely soluble, especially with heating.

-

Ethers (Diethyl ether, Tetrahydrofuran): Limited solubility is expected.

-

Halogenated Solvents (Dichloromethane, Chloroform): Moderate solubility is anticipated.

-

Aprotic Polar Solvents (DMF, DMSO): Expected to be soluble.

A systematic approach to determining the qualitative solubility of an organic compound involves testing its solubility in a range of solvents with varying polarities and pH.

Diagram of Experimental Workflow: Solubility Testing

Caption: A flowchart for the qualitative determination of a compound's solubility.

Step-by-Step Methodology:

-

Initial Test: A small, measured amount of this compound is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated, and the solubility is observed at room temperature.

-

Heating: If the compound is insoluble at room temperature, the mixture is gently heated to assess for temperature-dependent solubility.

-

pH Modification: For aqueous solutions, the pH is adjusted to be basic (e.g., with 5% NaOH) and acidic (e.g., with 5% HCl) to determine the solubility of the corresponding salt forms.

Chemical Properties and Reactivity

The chemical behavior of this compound is largely defined by the interplay of its three functional groups: the carboxylic acid, the bromine atom, and the iodine atom, all attached to a pyridine ring.

Acidity (pKa): A Key Determinant of Biological Behavior

The pKa of a molecule is a measure of its acidity and is a critical parameter in drug development as it influences a compound's charge state at physiological pH, which in turn affects its solubility, permeability, and target binding. This compound has two ionizable centers: the carboxylic acid proton and the pyridine nitrogen.

-

Carboxylic Acid pKa: The carboxylic acid group is acidic. The pKa of the parent isonicotinic acid is approximately 4.96. The electron-withdrawing effects of the bromine and iodine atoms are expected to increase the acidity of the carboxylic acid, thus lowering its pKa.

-

Pyridinium pKa: The lone pair of electrons on the pyridine nitrogen is basic and can be protonated. The pKa of the conjugate acid of pyridine is 5.23. The electron-withdrawing halogens will decrease the basicity of the nitrogen, leading to a lower pKa for the corresponding pyridinium ion.

Potentiometric titration is a precise method for determining the pKa of an ionizable compound.

Diagram of Experimental Workflow: Potentiometric Titration

Caption: Workflow for determining the pKa of an acidic compound via potentiometric titration.

Step-by-Step Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent system (e.g., a water-cosolvent mixture if aqueous solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the base is added in small increments.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Reactivity of the Halogen Substituents: A Gateway to Molecular Diversity

A key feature of this compound is the differential reactivity of the C-Br and C-I bonds. In transition metal-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This allows for selective functionalization at the 3-position of the pyridine ring while leaving the bromine at the 2-position available for subsequent transformations.

Order of Reactivity: C-I > C-Br > C-Cl

This selective reactivity is highly valuable in synthetic chemistry, enabling a stepwise and controlled introduction of different substituents. For example, a Suzuki-Miyaura coupling reaction would be expected to occur selectively at the C-3 position.

Spectroscopic Properties: Elucidating the Molecular Fingerprint

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (typically 160-180 ppm). The carbons attached to the halogens will also have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group:

-

A very broad O-H stretching band from approximately 2500-3300 cm⁻¹.

-

A strong C=O (carbonyl) stretching band around 1700-1730 cm⁻¹.

-

C-O stretching and O-H bending vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I). The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight of the compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.

General Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place, away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. A thorough understanding of its physical and chemical properties is essential for its effective application. This guide has provided a detailed overview of these properties, both from a theoretical and a practical standpoint, including experimental protocols for their determination. As research in drug discovery continues to evolve, the strategic use of such multifunctional scaffolds will undoubtedly play a crucial role in the development of novel and effective therapeutic agents.

References

-

ACS Publications. (2020, January 23). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. Retrieved from [Link]

-

PubMed. (2010, January 30). 2-Bromo-pyridine-3-carboxylic acid. Retrieved from [Link]

-

IJSSST. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

Sources

A Technical Guide to the Strategic Applications of 2-Bromo-3-iodo-isonicotinic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-iodo-isonicotinic acid has emerged as a pivotal scaffold in modern medicinal chemistry, primarily owing to its unique structural features that enable sequential and site-selective functionalization. This technical guide provides an in-depth analysis of the synthesis, reactivity, and strategic applications of this versatile building block, with a particular focus on its role in the development of targeted therapies, including Janus kinase (JAK) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. Through a detailed exploration of its reactivity in palladium-catalyzed cross-coupling reactions, this document serves as a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Advantage of this compound